Bis(methyldimethoxysilyl)methane
Overview
Description
Bis(methyldimethoxysilyl)methane: is an organosilicon compound with the chemical formula C7H20O4Si2 . It is also known by its synonym 2,2,4,4-tetramethoxy-1,3-disilapentane . This compound is part of the organomethoxysilane family and is primarily used as a chemical intermediate in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(methyldimethoxysilyl)methane can be synthesized through the reaction of silane, 1,1’-methylenebis[1,1-dichloro-1-methyl-] with sodium methoxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(methyldimethoxysilyl)methane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and silanol derivatives.
Condensation: Can form siloxane bonds through condensation reactions with other silanol-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Silanol-containing compounds under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Methanol and silanol derivatives.
Condensation: Siloxane polymers.
Scientific Research Applications
Bis(methyldimethoxysilyl)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of bis(methyldimethoxysilyl)methane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms methanol and silanol derivatives, which can further react to form siloxane bonds. These reactions are facilitated by the presence of moisture and catalysts, leading to the formation of stable silicon-oxygen-silicon (Si-O-Si) linkages .
Comparison with Similar Compounds
- Bis(3-triethoxysilylpropyl)carbonate
- Bis(3-trimethoxysilylpropyl)fumarate
- Bis(ethoxydimethylsilyl)methane
- Bis(trimethoxysilylethyl)benzene
- Bis(trimethylsilyl)itaconate
Uniqueness: Bis(methyldimethoxysilyl)methane is unique due to its specific structure, which allows it to form stable siloxane bonds through hydrolysis and condensation reactions. This property makes it highly valuable in the synthesis of silicone-based materials and in various industrial applications .
Properties
IUPAC Name |
[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSRZWOEDXOVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C[Si](C)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-79-5 | |
Record name | 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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